
2-(Dimethylamino)ethyl Iodide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl Iodide Hydrochloride is an organic compound that belongs to the class of quaternary ammonium salts. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its reactivity and ability to form stable complexes with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl Iodide Hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Hydroiodic Acid→2-(Dimethylamino)ethyl Iodide Hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl Iodide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-(Dimethylamino)ethanol, while oxidation can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl Iodide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl Iodide Hydrochloride involves its ability to form stable complexes with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through ionic and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl Chloride Hydrochloride
- 2-(Dimethylamino)ethyl Bromide Hydrochloride
- 2-(Dimethylamino)ethyl Fluoride Hydrochloride
Uniqueness
2-(Dimethylamino)ethyl Iodide Hydrochloride is unique due to its iodide ion, which imparts specific reactivity and properties. Compared to its chloride, bromide, and fluoride counterparts, the iodide version is more reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C4H11ClIN |
|---|---|
Peso molecular |
235.49 g/mol |
Nombre IUPAC |
2-iodo-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10IN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
Clave InChI |
BKLATZCWVLVION-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCI.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


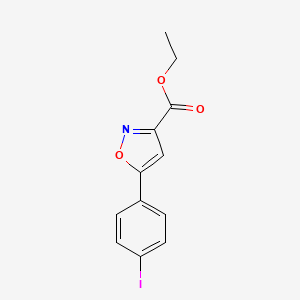
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
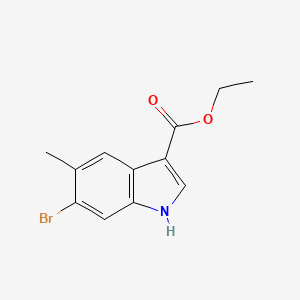

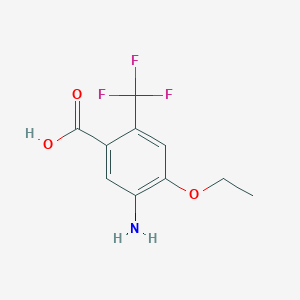
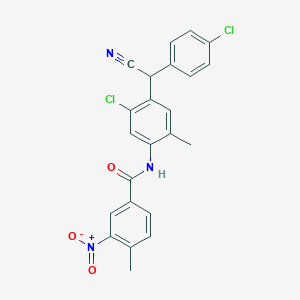
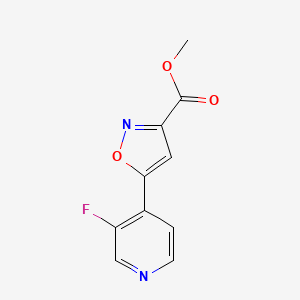
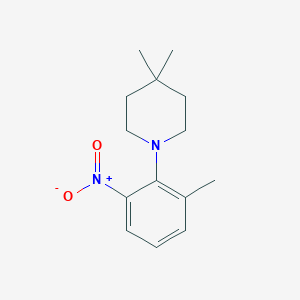
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
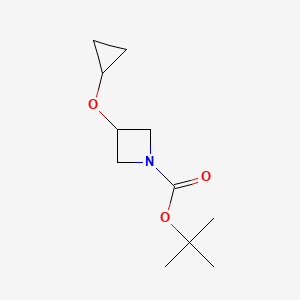
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
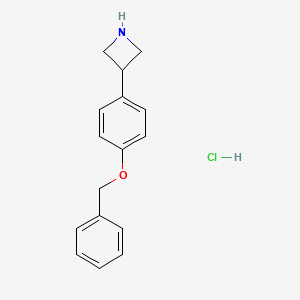
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)

